1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
ADB-BUTINACA is a synthetic cannabinoid that has been reported to have a cannabinoid receptor potency and efficacy almost three times higher than JWH-018 . It’s currently a drug of abuse in Russia .
Molecular Structure Analysis
ADB-BUTINACA is an indazole-derived synthetic cannabinoid . The S-enantiomer is the active compound .Chemical Reactions Analysis
A number of ADB-BUTINACA metabolites were tentatively identified in urine samples. These include products of mono- and dihydroxylation, hydroxylation of the N-butyl side chain and dehydrogenation, formation of a dihydrodiol, hydrolysis of the terminal amide group, N-dealkylation of the indazole and a combination of these reactions .Scientific Research Applications
Immunomodulatory Effects of Purine Derivatives
Purine nucleosides and their analogues have been synthesized to explore their immunomodulatory effects. For instance, analogues with sulfur substitutions have shown significant immunoactivity, suggesting their potential in enhancing immune functions and providing protection against viral infections (Nagahara et al., 1990). These findings underscore the role of structural modifications in purine derivatives for immunotherapy applications.
Antiviral and Anticancer Activities
The antiviral and anticancer properties of purine analogues have been a focus of research, demonstrating the therapeutic potential of these compounds. For example, various sugar-modified nucleoside derivatives have been evaluated for their antiviral activity against the Semliki Forest virus, highlighting the importance of chemical modifications for enhancing antiviral efficacy (Kini et al., 1991). Additionally, the synthesis of triazino and triazolo[4,3-e]purine derivatives has been described, with some compounds showing promising anticancer and anti-HIV activities, further emphasizing the potential of purine analogues in therapeutic development (Ashour et al., 2012).
Synthesis and Structural Modification for Medicinal Chemistry
The synthesis of purine analogues and their structural modifications play a crucial role in the discovery of new therapeutic agents. Research efforts have focused on developing practical approaches for synthesizing purine isosteres, such as 5-aza-isoguanines, which could serve as potential anticancer agents (Junaid et al., 2019). These synthetic methodologies enable the exploration of novel compounds with improved pharmacological profiles.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-10(11(2)23)22-16(24)14-15(20(3)18(22)25)19-17-21(14)9-13(26-17)12-7-5-4-6-8-12/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIGVCJWQSZHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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